Epoxiconazole

Description

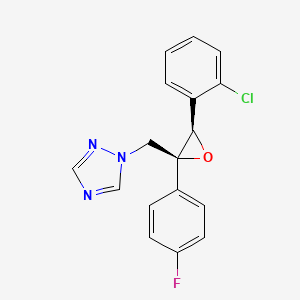

(2S,3R)-epoxiconazole is the (2S,3R)-stereoisomer of 1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole. It is an enantiomer of a (2R,3S)-epoxiconazole.

Opal is a mineral with formula of SiO2·nH2O. The IMA symbol is Opl.

Structure

3D Structure

Properties

IUPAC Name |

1-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYFCFLJBGAQRS-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040372, DTXSID40891575 | |

| Record name | Epoxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000045 [mmHg] | |

| Record name | Epoxiconazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21397 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

133855-98-8, 476648-91-6 | |

| Record name | Epoxiconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133855-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxiconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133855988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxiconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2RS,3RS)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPOXICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U80T84L776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epoxiconazole's Mechanism of Action in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism by which epoxiconazole exerts its antifungal activity. It delves into the molecular target, the affected biochemical pathway, and the resulting consequences for the fungal cell. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound is a broad-spectrum triazole fungicide that effectively controls a range of fungal pathogens.[1][2] Its primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, an essential sterol in fungi analogous to cholesterol in mammals.[3][4][5][6]

The specific molecular target of this compound is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51) , also known as Erg11p.[3][7][8][9] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[10][11]

This compound, like other azole fungicides, binds to the heme iron cofactor in the active site of CYP51.[7][12] The triazole ring of the this compound molecule coordinates with the heme iron, preventing the binding of the natural substrate, lanosterol.[12] This leads to a non-competitive inhibition of the enzyme.[8][12]

The inhibition of CYP51 results in two significant downstream effects:

-

Depletion of Ergosterol: The blockage of the pathway leads to a deficiency of ergosterol in the fungal cell membrane.[3][13] This compromises the membrane's structural integrity and fluidity, affecting its barrier function and the activity of membrane-bound enzymes.[3][11]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylation causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[7][14] These methylated sterols are incorporated into the fungal membrane, further disrupting its structure and function, which is ultimately lethal to the fungal cell.[7][14]

This dual action of ergosterol depletion and toxic intermediate accumulation effectively halts fungal growth and proliferation.[1][15]

Quantitative Data on this compound Efficacy

The efficacy of this compound can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the dissociation constant (Kd). These values provide insights into the potency of the compound against its target enzyme and its effectiveness in inhibiting fungal growth.

| Parameter | Fungal Species/Enzyme | Value | Reference(s) |

| IC50 | Candida albicans CYP51 | 0.5 - 1.3 µM | [1] |

| Zymoseptoria tritici | 0.73 - 2.02 mg/L | ||

| EC50 | Sclerotinia sclerotiorum | Varies by isolate | |

| Kd | Candida albicans CYP51 | 22 - 68 nM | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

CYP51 Enzyme Inhibition Assay (Reconstitution Assay)

This assay measures the direct inhibitory effect of this compound on the activity of the CYP51 enzyme.

Objective: To determine the IC50 value of this compound against purified, recombinant CYP51.

Protocol:

-

Expression and Purification of Recombinant CYP51:

-

The gene encoding the target fungal CYP51 is cloned into an E. coli expression vector, typically with a His-tag for purification.

-

The plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein expression is induced (e.g., with IPTG), and the cells are harvested.

-

The membrane fraction containing CYP51 is solubilized, and the protein is purified using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

A reaction mixture is prepared containing the purified CYP51 enzyme, a cytochrome P450 reductase, and the substrate lanosterol in a suitable buffer.

-

This compound, dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations. A control with solvent only is also prepared.

-

The reaction is initiated by the addition of NADPH.

-

The mixture is incubated at 37°C for a specific duration.

-

The reaction is stopped, and the sterols are extracted (e.g., with ethyl acetate).

-

-

Analysis:

-

The extracted sterols are derivatized (e.g., silylated) and analyzed by gas chromatography-mass spectrometry (GC-MS).[1]

-

The amount of the product (demethylated lanosterol) is quantified.

-

The percentage of inhibition for each this compound concentration is calculated relative to the solvent-only control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Fungal Sterol Profile Analysis

This method is used to analyze the changes in the sterol composition of fungal cells upon treatment with this compound.

Objective: To demonstrate the accumulation of 14α-methylated sterols and the depletion of ergosterol in fungal cells treated with this compound.

Protocol:

-

Fungal Culture and Treatment:

-

The fungal strain of interest is grown in a suitable liquid culture medium.

-

The culture is treated with a sublethal concentration of this compound. An untreated culture serves as a control.

-

The cultures are incubated for a defined period to allow for changes in sterol biosynthesis.

-

-

Sterol Extraction:

-

Analysis:

-

The extracted sterols are derivatized to increase their volatility for GC analysis (e.g., formation of trimethylsilyl (B98337) ethers).[12][16]

-

The derivatized sterols are analyzed by GC-MS to identify and quantify the different sterol components based on their retention times and mass spectra.

-

The sterol profiles of the treated and untreated samples are compared to identify the accumulation of lanosterol and other 14α-methylated sterols and the reduction in ergosterol.

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Objective: To determine the MIC of this compound against a specific fungal strain.

Protocol:

-

Inoculum Preparation:

-

The fungal strain is grown on a suitable agar (B569324) medium.

-

A suspension of fungal spores or yeast cells is prepared in sterile saline.

-

The suspension is adjusted to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).[10]

-

-

Assay Plate Preparation:

-

Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable liquid growth medium (e.g., RPMI-1640).[2]

-

A positive control well (medium with inoculum, no drug) and a negative control well (medium only) are included.

-

-

Inoculation and Incubation:

-

The standardized fungal inoculum is added to each well (except the negative control).

-

The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[10]

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of visible growth compared to the positive control.[2] For azoles, this is often defined as the concentration that causes at least a 50% reduction in growth.[10] Growth can be assessed visually or by measuring the optical density at a specific wavelength.[2]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to this compound's mechanism of action.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the IC50 of this compound against CYP51.

References

- 1. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. teachmephysiology.com [teachmephysiology.com]

- 16. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Epoxiconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class.[1] First introduced by BASF in 1993, it is widely utilized in agriculture to protect a variety of crops, including cereals (such as wheat and barley), soybeans, coffee, and sugar beets, from a range of fungal pathogens.[2] Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, which ultimately disrupts fungal growth and development.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and related scientific workflows.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole[2] |

| CAS Number | 135319-73-2 (formerly 106325-08-0 and 133855-98-8)[2][5][6][7] |

| Molecular Formula | C₁₇H₁₃ClFN₃O[2][3][8][9] |

| Molecular Weight | 329.76 g/mol [2][9][10] |

| Appearance | White to off-white or light brown powder/solid.[4][10] |

Physicochemical Properties

| Property | Value | Conditions |

| Melting Point | 134 - 136.2 °C[2][10][11] | |

| Boiling Point | 310 - 463.1 °C[3][11] | at 760 mmHg |

| Water Solubility | 7.1 - 8.42 mg/L (ppm)[2][11] | at 20°C, pH 7 |

| Solubility in Organic Solvents | Acetone: 180,000 mg/LDichloromethane: 140,000 mg/LEthyl Acetate: 140,000 mg/LToluene: 40,000 mg/LEthanol: 28,800 mg/Ln-heptane: <1,000 mg/L | at 20°C[11][12] |

| Vapor Pressure | <0.01 mPa to 4.5 x 10⁻⁷ mmHg[1][6][8] | at 20-25°C |

| Octanol-Water Partition Coefficient (Log Kₒw) | 3.33 - 3.58[1][6] | at 25°C, pH 7 |

| Density | 1.374 - 1.4 g/cm³[2][3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for regulatory purposes and scientific research. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.[12]

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[4][13]

Method: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.[14] The substance is packed tightly to a height of a few millimeters.

-

Apparatus: A melting point apparatus with a heating block or a liquid bath (e.g., Thiele tube with silicone oil) and a calibrated thermometer or temperature sensor is used.[9][14]

-

Procedure: The capillary tube is placed in the heating block or attached to the thermometer and immersed in the liquid bath. The bath is heated slowly and uniformly, typically at a rate of about 1-2°C per minute, especially near the expected melting point.[14]

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.[9] For a pure substance, this range is typically narrow.

Water Solubility (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[2][11]

Method: Flask Method (for solubilities > 10⁻² g/L)

-

Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5][11] A preliminary test can help determine the necessary equilibration time.[11]

-

Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved particles settle. The aqueous phase is then separated from the solid phase, typically by centrifugation or filtration.[5]

-

Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5]

-

Calculation: The water solubility is reported as the average of at least three determinations.

Octanol-Water Partition Coefficient (OECD Guideline 107)

The n-octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.[15]

Method: Shake-Flask Method

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol before the experiment.

-

Test Preparation: A stock solution of this compound is prepared in either n-octanol or water. This stock solution is then added to a vessel containing known volumes of both pre-saturated n-octanol and water.[7] The initial concentration should not exceed the substance's solubility in either phase.

-

Equilibration: The vessel is shaken gently at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is reached.[16] The phases are then separated, typically by centrifugation.[7]

-

Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC, GC).[7][17]

-

Calculation: The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log Kₒw).[16]

Mechanism of Action and Signaling Pathway

As a triazole fungicide, this compound's primary mode of action is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[18][19] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.[3][20] Ergosterol is the main sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[20][21]

By inhibiting 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[22] This disruption leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane.[23] The altered membrane structure increases its permeability, leading to the leakage of cellular contents, inhibition of fungal growth, and ultimately, cell death.[18][22]

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for determining a key physicochemical property and the logical relationship between these properties and the environmental fate of the chemical.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. oecd.org [oecd.org]

- 3. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 4. laboratuar.com [laboratuar.com]

- 5. filab.fr [filab.fr]

- 6. mdpi.com [mdpi.com]

- 7. oecd.org [oecd.org]

- 8. davidmoore.org.uk [davidmoore.org.uk]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 13. oecd.org [oecd.org]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. rc.usf.edu [rc.usf.edu]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 21. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 22. pharmacyfreak.com [pharmacyfreak.com]

- 23. What is the mechanism of Posaconazole? [synapse.patsnap.com]

CAS number and molecular structure of Epoxiconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is a potent inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component of the ergosterol (B1671047) biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, synthesis, and analytical methodologies related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is a complex molecule with two chiral centers, leading to the existence of four stereoisomers. The commercial product is typically a mixture of these isomers.

| Property | Value | Reference |

| IUPAC Name | (2RS,3SR)-1-[3-(2-chlorophenyl)-2-(4-fluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | --INVALID-LINK-- |

| CAS Number | 135319-73-2 (racemic mixture), 106325-08-0, 133855-98-8 (stereoisomers) | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₇H₁₃ClFN₃O | --INVALID-LINK-- |

| Molecular Weight | 329.76 g/mol | --INVALID-LINK-- |

| Melting Point | 136.2 °C | --INVALID-LINK-- |

| Water Solubility | 7.08 mg/L (at 20°C) | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

Molecular Structure

This compound possesses a complex three-dimensional structure characterized by a triazole ring linked to an oxirane ring, which is further substituted with chlorophenyl and fluorophenyl groups.

Figure 1. 2D and 3D representations of the this compound molecule.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity. By binding to the heme iron in the active site of CYP51, this compound blocks the demethylation of lanosterol, a precursor to ergosterol. This leads to an accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[2]

References

The Discovery and Developmental History of Epoxiconazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, which has been a cornerstone in the management of fungal diseases in major crops for decades. Developed and introduced by BASF SE, its unique chemical structure, containing an epoxide ring, confers high efficacy against a wide range of ascomycete, basidiomycete, and deuteromycete pathogens. This technical guide provides a comprehensive overview of the discovery, developmental history, and key technical aspects of this compound. It details its mode of action as a potent inhibitor of sterol biosynthesis, specifically targeting the C14-demethylase enzyme. Furthermore, this guide presents a compilation of its physicochemical properties, toxicological data, and efficacy against various plant pathogens in structured tables. Detailed experimental protocols for key assays and diagrammatic representations of its synthesis, mode of action, and developmental timeline are also provided to offer a thorough understanding of this significant agricultural fungicide.

Discovery and Developmental History

This compound was discovered by BASF in 1985 and was first introduced to the market in 1993. It was developed to provide robust and reliable control of a broad spectrum of fungal diseases in cereals and other crops. The introduction of this compound marked a significant advancement in the triazole fungicide group, offering improved performance against key diseases like Septoria leaf blotch and rusts in wheat.

Below is a logical flow diagram illustrating the key milestones in the discovery and development of this compound.

Caption: Developmental history of this compound.

Chemical Properties and Synthesis

This compound, with the IUPAC name (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole, is a triazole fungicide characterized by the presence of an epoxide ring.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole | |

| CAS Number | 135319-73-2 | |

| Molecular Formula | C17H13ClFN3O | |

| Molar Mass | 329.76 g/mol | |

| Melting Point | 134 °C | |

| Water Solubility | 8.42 mg/L (at 20°C) | |

| Vapor Pressure | <1 x 10^-5 mPa (at 20°C) | |

| Log P (octanol-water) | 3.33-3.44 (at pH 7) |

Synthesis Pathway

The synthesis of this compound involves a multi-step chemical process. A representative synthetic route is outlined in the diagram below. The process generally involves the reaction of a substituted phenacyl halide with a suitable organometallic reagent, followed by cyclization to form the oxirane ring and subsequent reaction with 1,2,4-triazole. Various patented methods exist, aiming to improve yield, purity, and cost-effectiveness.

Caption: A representative synthesis workflow for this compound.

Mode of Action

This compound is a sterol biosynthesis inhibitor (SBI), specifically a demethylation inhibitor (DMI). It targets the fungal cytochrome P450 enzyme C14-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Signaling Pathway

The inhibition of C14-demethylase disrupts the conversion of lanosterol (B1674476) to ergosterol. This leads to an accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and permeability, and ultimately inhibiting fungal growth.

Caption: Ergosterol biosynthesis pathway and the site of this compound inhibition.

Biological Activity and Efficacy

This compound exhibits broad-spectrum activity against a wide range of fungal pathogens. It is particularly effective against diseases in cereals such as wheat and barley.

In Vitro Efficacy (EC50 Values)

The following table summarizes the effective concentration required to inhibit 50% of mycelial growth (EC50) for various fungal pathogens.

| Fungal Pathogen | Common Name | EC50 (mg/L) | Reference |

| Zymoseptoria tritici | Septoria Leaf Blotch | 0.1 - 1.0+ | |

| Puccinia triticina | Brown Rust | 0.05 - 0.5 | N/A |

| Puccinia striiformis | Yellow Rust | 0.02 - 0.2 | N/A |

| Fusarium graminearum | Fusarium Head Blight | 0.723 ± 0.008 | |

| Rhynchosporium secalis | Leaf Scald | 0.1 - 1.0 | N/A |

| Sclerotinia sclerotiorum | White Mold | Varies |

Note: EC50 values can vary significantly depending on the fungal isolate, experimental conditions, and the development of resistance.

Field Efficacy

Field trials have consistently demonstrated the high efficacy of this compound in controlling key cereal diseases, leading to significant yield protection. For instance, in wheat, applications of this compound have shown excellent control of Septoria tritici blotch and various rust diseases.

| Crop | Disease | Application Rate (g a.i./ha) | Disease Control (%) | Yield Increase (%) | Reference |

| Wheat | Septoria Leaf Blotch (Z. tritici) | 125 | 70 - 90 | 10 - 20 | |

| Wheat | Yellow Rust (P. striiformis) | 62.5 - 125 | 85 - 99 | 15 - 25 | |

| Wheat | Brown Rust (P. triticina) | 125 | 80 - 95 | 10 - 15 | |

| Barley | Leaf Scald (R. secalis) | 125 | 60 - 80 | 5 - 15 | N/A |

| Wheat | Fusarium Head Blight (F. graminearum) | 150-300 | >75 (protective & curative) | Variable |

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol outlines a general method for determining the in vitro efficacy of this compound against fungal pathogens.

Objective: To determine the EC50 value of this compound against a specific fungal pathogen.

Materials:

-

Pure culture of the target fungal pathogen

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Technical grade this compound

-

Sterile distilled water

-

Solvent (e.g., acetone (B3395972) or DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent.

-

Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

-

Serial Dilutions: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with the solvent only. Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: From the growing edge of a fresh fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared Petri dish.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

-

Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or when the fungus in the control plate has reached approximately 80% of the plate diameter.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treated plate.

-

EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use probit analysis or a similar statistical method to calculate the EC50 value.

Toxicology and Regulatory Status

Mammalian Toxicology

The toxicological profile of this compound has been extensively studied.

| Endpoint | Value | Species | Reference |

| Acute Oral LD50 | >5000 mg/kg | Rat | |

| Acute Dermal LD50 | >2000 mg/kg | Rat | |

| Acute Inhalation LC50 | >3.26 mg/L | Rat | |

| NOAEL (18-month chronic) | 0.8 mg/kg bw/day | Mouse | |

| ADI (Acceptable Daily Intake) | 0.0069 mg/kg bw/day | - |

This compound is classified as suspected of causing cancer and may damage the unborn child or impair fertility.

Regulatory Status

The regulatory status of this compound varies by region. In the European Union, the approval for this compound was not renewed, and its use has been phased out. In other parts of the world, it may still be registered for use on various crops. It is crucial to consult local regulatory authorities for the current registration status and use recommendations.

Conclusion

This compound has played a vital role in global agriculture for the control of a wide array of fungal diseases. Its discovery and development by BASF provided growers with a highly effective and reliable tool for crop protection. Understanding its chemical properties, mode of action, and biological efficacy is crucial for its responsible and effective use. While its regulatory landscape is evolving, the technical knowledge accumulated over its long history of use continues to be of significant value to researchers and professionals in the field of crop protection and drug development.

Epoxiconazole: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Introduced by BASF in 1993, it has become a critical tool in agriculture for the protection of a wide range of crops, including cereals (such as wheat, barley, rye, and triticale), soybeans, bananas, rice, coffee, and sugar beets.[1] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. This guide provides an in-depth technical overview of this compound's spectrum of activity against key fungal pathogens, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used to ascertain its antifungal properties.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51 or ERG11.[2][3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital sterol for maintaining the integrity and fluidity of the fungal cell membrane.[5][6] By binding to the heme cofactor of CYP51, this compound disrupts the demethylation of lanosterol.[7] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. The consequences of this disruption are severe: altered membrane permeability, malfunction of membrane-bound enzymes, and ultimately, the cessation of fungal growth and proliferation.[8] This targeted action provides both preventative and curative effects against fungal infections.[1]

The following diagram illustrates the position of this compound's inhibitory action within the ergosterol biosynthesis pathway.

Spectrum of Activity: Quantitative Data

This compound exhibits a broad spectrum of activity against fungal pathogens from the phyla Ascomycota, Basidiomycota, and Deuteromycota. Its efficacy has been quantified against several economically important plant pathogens. The following tables summarize the available data on the in vitro activity of this compound, primarily expressed as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth.

Table 1: In Vitro Efficacy of this compound against Fusarium Species

| Fungal Pathogen | Parameter | EC50 Value (µg/mL) | Reference |

| Fusarium oxysporum | Mycelial Growth | 0.047 | PLOS ONE |

| Fusarium oxysporum | Spore Germination | 0.088 | PLOS ONE |

| Fusarium graminearum | Mycelial Growth | 0.723 (EC50), 0.274 (EC10), 3.610 (EC90) | MDPI |

Table 2: In Vitro Efficacy of this compound against Other Key Fungal Pathogens

| Fungal Pathogen | Parameter | EC50 Value (µg/mL) | Reference |

| Sclerotinia sclerotiorum | Mycelial Growth | Data available, specific values vary by isolate | Wiley Online Library |

| Mycosphaerella fijiensis | Not specified | Exhibits activity, EC50 values vary by isolate sensitivity | NIH |

| Puccinia spp. (Rusts) | Disease Severity | Effective in field applications | Various product labels |

| Septoria tritici (Leaf Blotch) | Disease Severity | Provides high levels of control | Wikipedia |

Experimental Protocols

The determination of the antifungal activity of this compound is conducted through standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines provide reference methods for the broth dilution antifungal susceptibility testing of filamentous fungi. These protocols are essential for generating reproducible and comparable data.

Detailed Protocol: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Based on CLSI M38-A2)

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a filamentous fungal isolate.

1. Preparation of Antifungal Stock Solution:

-

Accurately weigh a precise amount of analytical-grade this compound.

-

Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1600 µg/mL).

2. Preparation of Inoculum:

-

Culture the fungal isolate on a suitable agar (B569324) medium (e.g., potato dextrose agar) at an appropriate temperature until sporulation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

-

Transfer the resulting suspension to a sterile tube and allow heavy particles to settle.

-

Adjust the conidial suspension concentration to the desired level (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.

3. Preparation of Microdilution Plates:

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

-

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared fungal suspension.

-

Seal the plates and incubate at 35°C for a duration appropriate for the fungus being tested (typically 48-96 hours).

5. Determination of MIC:

-

Visually read the MIC as the lowest concentration of this compound that causes 100% inhibition of growth compared to the drug-free control well. For some fungi and antifungal agents, a partial inhibition endpoint (e.g., ≥50% reduction in turbidity) may be used.

The following diagram provides a visual representation of the experimental workflow for in vitro antifungal susceptibility testing.

Conclusion

This compound remains a highly effective, broad-spectrum fungicide with a well-defined mode of action targeting ergosterol biosynthesis. The quantitative data demonstrate its potent inhibitory activity against a range of significant plant pathogenic fungi. The standardized experimental protocols outlined provide a robust framework for the continued evaluation of its efficacy and for the investigation of potential resistance development. This technical guide serves as a comprehensive resource for researchers and professionals in the field of mycology and antifungal drug development, providing foundational knowledge on the activity of this important agricultural compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ergosterol - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile of Epoxiconazole on Non-target Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of the fungicide epoxiconazole on a range of non-target organisms. The information is compiled from various scientific studies and regulatory documents to support environmental risk assessment and further research.

Executive Summary

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, which is crucial for the formation of their cell membranes.[1][2] While effective against target pests, there is considerable evidence of its potential toxicity to non-target organisms, including mammals, birds, fish, aquatic invertebrates, algae, earthworms, and bees.[2] The European Chemicals Agency (ECHA) has classified this compound as suspected of causing cancer and potentially damaging fertility or the unborn child.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] This guide summarizes the key toxicological endpoints, details the experimental methodologies used in these assessments, and visualizes the underlying toxic mechanisms and experimental workflows.

Toxicological Data on Non-Target Organisms

The following tables summarize the quantitative data on the toxicity of this compound to various non-target organisms.

Table 1: Mammalian Toxicity

| Species | Exposure Duration | Endpoint | Value | Reference |

| Mouse | 18 months | NOAEL | 0.69 mg/kg bw/day | [3] |

| Rat | 2 years | LOAEL | 7 mg/kg/day | [4] |

| Rat | Developmental | LOAEL | 15 mg/kg/day | [4] |

| Rat | Developmental | NOAEL | 5 mg/kg/day | [4] |

| Rabbit | Developmental | - | Early resorptions at 80 mg/kg/day | [5] |

| Guinea Pig | Prenatal/Postnatal | High Dose | 90 mg/kg bw/day (no adverse effects on gestation, parturition, or postnatal development) | [6][7] |

| Male Mice | 28 days | Oral | 10 and 50 mg/kg bw | [8] |

Key Findings: The primary target organ for this compound in mammals is the liver, where it can induce cytochrome P450 enzymes.[5] Studies have also indicated potential endocrine-disrupting effects, including ovarian cysts and adrenal histopathological changes.[4][5] Developmental studies in rats have shown increased skeletal variations in offspring.[4][5] In male mice, oral exposure led to increased liver weight and alterations in the gut micro-environment.[8]

Table 2: Avian Toxicity

| Species | Exposure Duration | Endpoint | Value | Reference |

| Japanese Quail | 3 weeks (dietary) | - | Effects on testis at 50 and 500 ppm | [9] |

| Large Herbivorous Birds | - | ETE (Estimated Theoretical Exposure) | 2.72 - 9.37 mg/kg | [10] |

| Insectivorous Birds | - | ETE (Estimated Theoretical Exposure) | 2.72 - 9.37 mg/kg | [10] |

Key Findings: this compound is considered moderately toxic to birds.[2] Studies on Japanese quail have demonstrated that dietary exposure can lead to changes in testicular histology and sperm production.[9]

Table 3: Aquatic Toxicity - Fish

| Species | Endpoint | Value (mg/L) | Reference |

| Rainbow trout | LC50 | 3.14 | [10] |

| Rainbow trout | NOEC | 2.15 | [10] |

| Bluegill sunfish | LC50 | 5.62 | [10] |

| Bluegill sunfish | NOEC | 3.16 | [10] |

| Common carp | LC50 | 8.27 | [10] |

| Common carp | NOEC | 2.74 | [10] |

Key Findings: this compound is classified as highly toxic to aquatic organisms.[11] The LC50 values for various fish species are in the low mg/L range, indicating a significant risk to aquatic ecosystems.

Table 4: Aquatic Toxicity - Invertebrates

| Species | Exposure Duration | Endpoint | Value | Reference |

| Daphnia magna | 42 days (sublethal) | - | 25 µg/L increased protein content and offspring number | [12][13] |

Key Findings: Sublethal concentrations of this compound can impact the physiology and reproduction of aquatic invertebrates like Daphnia magna.[12][13]

Table 5: Algal Toxicity

| Species | Exposure Duration | Endpoint | Value | Reference |

| Chaetoceros calcitrans (active ingredient) | 3 days | EC50 | 2.31 mg/L | [14][15] |

| Chaetoceros calcitrans (formulated product) | 3 days | EC50 | 2.9 µg/L | [14][15] |

Key Findings: The formulated product of this compound was found to be significantly more toxic to the marine diatom Chaetoceros calcitrans than the active ingredient alone.[14][15] The fungicide caused an increase in cellular volume and pigment content.[14][15]

Table 6: Soil Organism Toxicity - Earthworms

| Species | Exposure Duration | Endpoint | Value | Reference |

| Aporrectodea icterica | - | LC50 | 45.5 mg/kg | [16] |

| Aporrectodea icterica | 28 days | Sublethal | Reduced weight gain at 1 and 10 times the recommended dose | [16][17] |

Key Findings: this compound is moderately toxic to earthworms.[2] Sublethal effects include reduced weight gain and altered enzyme activities.[16] Earthworms in conventionally farmed soils treated with this compound have been observed to be smaller and reproduce less than those in organic soils, suggesting an energetic cost for detoxification.[18]

Table 7: Bee Toxicity

| Species | Endpoint | Value (µ g/bee ) | Reference |

| Honeybee (Apis spp.) | Contact acute LD50 | > 100 | [2] |

Key Findings: Based on contact acute toxicity data, this compound is considered to have low toxicity to honeybees.[2] However, it is important to consider potential sublethal effects and exposure through contaminated pollen and nectar, which are areas of ongoing research.

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of results across different laboratories.[19][20]

General Principles of Toxicity Testing:

-

Test Organism Selection: The choice of organism is dependent on the environmental compartment of concern (e.g., Daphnia magna for freshwater invertebrates, Eisenia fetida for soil organisms).[19][21]

-

Dose-Response Assessment: Organisms are exposed to a range of concentrations of the test substance to determine the relationship between dose and the observed effect.[19]

-

Control Groups: A control group, not exposed to the test substance, is included in all experiments to provide a baseline for comparison.[21]

-

Standardized Conditions: Tests are conducted under controlled laboratory conditions (e.g., temperature, light, pH) to ensure that the observed effects are due to the test substance.[21]

-

Endpoints: A variety of endpoints are measured, including mortality (LC50/LD50), effects on growth or reproduction (ECx, NOEC, LOEC), and biochemical or histological changes.[22]

Specific OECD Test Guidelines Referenced:

-

Aquatic Toxicity:

-

OECD TG 203: Fish, Acute Toxicity Test: Used to determine the LC50 in fish over a short exposure period (e.g., 96 hours).[23]

-

OECD TG 210: Fish, Early-Life Stage Toxicity Test: Assesses the effects on the early developmental stages of fish.[24]

-

OECD TG 211: Daphnia magna Reproduction Test: Evaluates the impact on the reproductive output of Daphnia magna over a 21-day period.[24]

-

OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: Measures the effect on the growth of algae.

-

-

Terrestrial Toxicity:

A generalized workflow for conducting these ecotoxicological studies is depicted in the diagram below.

Caption: Generalized workflow for ecotoxicological testing.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of cytochrome P450-dependent C14-demethylase, an essential enzyme in sterol biosynthesis in fungi.[2] This disruption of ergosterol (B1671047) production leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.[1]

In non-target organisms, this compound can also interact with cytochrome P450 enzymes, leading to a range of toxicological effects. Of particular concern is its potential for endocrine disruption. This compound has been shown to be an inhibitor of the aromatase enzyme (CYP19), which is responsible for the conversion of androgens to estrogens.[5] This inhibition can disrupt the hormonal balance in vertebrates, potentially leading to reproductive and developmental toxicities.[6][7]

The diagram below illustrates the proposed signaling pathway for this compound-induced endocrine disruption.

Caption: Signaling pathway of this compound-induced endocrine disruption.

Conclusion

The available data clearly indicate that this compound poses a significant toxicological risk to a variety of non-target organisms. Its high toxicity to aquatic life, coupled with its potential for endocrine disruption in vertebrates, necessitates careful consideration in its environmental risk assessment. The information and visualizations provided in this guide offer a foundational resource for researchers and professionals working to understand and mitigate the environmental impact of this widely used fungicide. Further research into sublethal effects, particularly in bees and other pollinators, as well as the long-term consequences of environmental exposure, is warranted.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: BAS 480F) [sitem.herts.ac.uk]

- 3. fsc.go.jp [fsc.go.jp]

- 4. enfo.hu [enfo.hu]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. Species differences in developmental toxicity of this compound and its relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral Exposure to this compound Disturbed the Gut Micro-Environment and Metabolic Profiling in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound causes changes in testicular histology and sperm production in the Japanese quail (Coturnix coturnix japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. genfarm.com.au [genfarm.com.au]

- 12. The effects of this compound and α-cypermethrin on Daphnia magna growth, reproduction, and offspring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 14. Toxicity of this compound to the Marine Diatom Chaetoceros calcitrans: Influence of Growth Conditions and Algal Development Stage [archimer.ifremer.fr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ijsra.net [ijsra.net]

- 18. Earthworms living in conventional farm soils spend more energy ‘detoxing’ | The Organic Center [organic-center.org]

- 19. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 20. oecd.org [oecd.org]

- 21. pure.au.dk [pure.au.dk]

- 22. ia801304.us.archive.org [ia801304.us.archive.org]

- 23. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 24. files.chemicalwatch.com [files.chemicalwatch.com]

The Environmental Odyssey of Epoxiconazole: A Technical Guide to its Fate and Degradation in Soil and Water

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the environmental journey of Epoxiconazole, a broad-spectrum triazole fungicide. Understanding its persistence, mobility, and transformation in soil and aquatic environments is paramount for a comprehensive environmental risk assessment. This document provides a synthesis of key findings on its degradation kinetics, adsorption characteristics, and the methodologies employed in these critical investigations.

Executive Summary

This compound exhibits moderate to high persistence in soil and water. Its degradation is primarily mediated by microbial activity in soil and is influenced by factors such as soil type, temperature, and moisture. In aquatic systems, it is relatively stable to hydrolysis but can undergo photolytic degradation. The mobility of this compound in soil is generally low to medium, governed by its adsorption to soil organic matter. Several transformation products have been identified, resulting from hydroxylation and cleavage of the parent molecule.

Data Presentation: Quantitative Overview

The following tables summarize the key quantitative data on the environmental fate of this compound, providing a comparative overview of its behavior in different environmental compartments.

Table 1: Degradation Half-lives (DT50) of this compound in Soil

| Soil Type | Temperature (°C) | Moisture Level | DT50 (days) | Reference |

| Loam | 20 | 40% WHC | 120 - 350 | |

| Sandy Loam | 20 | Field Capacity | 85 - 200 | |

| Clay Loam | 20 | 50% WHC | 150 - 450 | |

| Anaerobic | 20 | Flooded | > 365 |

WHC: Water Holding Capacity

Table 2: Degradation Half-lives (DT50) of this compound in Aquatic Systems

| System | Condition | DT50 (days) | Reference |

| Water (Hydrolysis) | pH 5, 7, 9 (25°C) | Stable | |

| Water (Photolysis) | Simulated Sunlight | 20 - 60 | |

| Water-Sediment | Aerobic (20°C) | 60 - 150 (total system) | |

| Water-Sediment | Anaerobic (20°C) | > 200 (total system) |

Table 3: Soil Adsorption and Mobility of this compound

| Soil Parameter | Value | Classification | Reference |

| Koc | 2,000 - 8,000 L/kg | Low to Medium Mobility | |

| Freundlich Kf | 10 - 50 | Strong Adsorption |

Koc: Organic Carbon-Water Partitioning Coefficient Kf: Freundlich Adsorption Coefficient

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of environmental fate studies. The following sections outline the typical experimental protocols for key studies on this compound, based on internationally recognized guidelines.

Aerobic Soil Metabolism (Adapted from OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.

-

Soil Selection: At least three different soil types with varying textures, organic carbon content, and pH are used.

-

Test Substance: ¹⁴C-labeled this compound is typically used to trace its fate and transformation.

-

Application: The test substance is applied to fresh soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of water holding capacity) for up to 120 days. A continuous flow of moist, CO₂-free air is passed through the incubation flasks.

-

Sampling and Analysis: Soil samples are collected at various time intervals. Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions. Soil samples are extracted with suitable solvents (e.g., acetonitrile, methanol). The parent compound and its transformation products in the extracts are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Non-extractable residues are quantified by combustion analysis.

Water-Sediment Degradation (Adapted from OECD Guideline 308)

This study investigates the degradation and partitioning of this compound in a simulated aquatic environment.

-

System Setup: Intact water-sediment systems are collected from two different locations. The systems are allowed to acclimatize in the laboratory.

-

Test Substance: ¹⁴C-labeled this compound is applied to the water phase.

-

Incubation: The systems are incubated in the dark at a constant temperature (e.g., 20°C) for up to 100 days. Aerobic conditions are maintained in the overlying water. For anaerobic studies, the system is purged with nitrogen.

-

Sampling and Analysis: Water and sediment samples are collected at various time intervals. The water phase is analyzed directly. The sediment is extracted to determine the concentration of the parent compound and its transformation products. Analytical methods include HPLC with radiometric detection and LC-MS/MS.

Photolysis in Water (Adapted from OECD Guideline 316)

This study evaluates the degradation of this compound in water due to sunlight.

-

Test Solution: A sterile, buffered aqueous solution of this compound is prepared.

-

Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark. The temperature is maintained at a constant level (e.g., 25°C).

-

Sampling and Analysis: Samples are taken from both irradiated and dark control solutions at different time points. The concentration of this compound is determined by HPLC with UV or MS detection. Degradation products are identified using LC-MS/MS.

Adsorption/Desorption in Soil (Adapted from OECD Guideline 106)

This study quantifies the extent to which this compound binds to soil particles.

-

Soil and Solution Preparation: Several soil types are used. A solution of this compound in 0.01 M CaCl₂ is prepared at different concentrations.

-

Equilibration: Soil samples are equilibrated with the this compound solutions by shaking for a defined period (e.g., 24 hours) at a constant temperature.

-

Analysis: After equilibration, the soil suspension is centrifuged, and the concentration of this compound in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

-

Desorption: The remaining soil is then re-suspended in a fresh solution without this compound to determine the extent of desorption.

Mandatory Visualization: Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the environmental fate of this compound.

Caption: Proposed degradation pathway of this compound in soil.

Caption: Experimental workflow for aerobic soil metabolism study.

Caption: Logical relationships in the environmental fate of this compound.

Epoxiconazole's mode of action as a sterol biosynthesis inhibitor

An In-depth Technical Guide on the Mode of Action of Epoxiconazole as a Sterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazole class of chemical compounds.[1][2] Introduced by BASF in 1993, it is widely used in agriculture to protect a variety of crops, including cereals, soybeans, coffee, and sugar beets, from a range of fungal pathogens.[3] The efficacy of this compound stems from its specific mode of action as a sterol biosynthesis inhibitor (SBI).[2][4] This guide provides a detailed technical overview of the molecular mechanisms by which this compound exerts its antifungal activity, presents key quantitative data, and outlines relevant experimental protocols for its study.

The Target Pathway: Fungal Ergosterol (B1671047) Biosynthesis

The primary target of this compound is the ergosterol biosynthesis pathway, a vital metabolic route in fungi.[5] Ergosterol is the predominant sterol in fungal cell membranes, where it is functionally analogous to cholesterol in mammalian cells.[6][7] It plays a crucial role in maintaining the structural integrity, fluidity, and permeability of the plasma membrane.[5][7] The biosynthesis of ergosterol is a complex, multi-enzyme process that can be broadly divided into three main stages:

-

The Mevalonate Pathway: Synthesis of the precursor farnesyl pyrophosphate (FPP) from acetyl-CoA.[7][8]

-

Squalene (B77637) Synthesis: The condensation of two FPP molecules to form squalene.[8]

-

The Late Pathway (Post-Squalene): A series of enzymatic reactions that cyclize squalene to lanosterol (B1674476) and then modify lanosterol through a sequence of demethylations, isomerizations, and desaturations to produce the final product, ergosterol.[7][9]

Due to the essential nature of ergosterol and the divergence of this pathway from mammalian cholesterol synthesis, it serves as an excellent target for selective antifungal therapies.[5][7]

Core Mechanism of Action of this compound

This compound exerts its fungicidal effect by specifically inhibiting a key enzyme in the late stage of the ergosterol biosynthesis pathway.

Specific Enzyme Inhibition

The molecular target of this compound is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51, also known as Erg11p in yeast).[5][7][10] This enzyme is essential for the C14-demethylation of lanosterol, a critical step in its conversion to ergosterol.[7][11]

As a triazole fungicide, this compound's mechanism involves the nitrogen atom in its triazole ring binding as a sixth ligand to the heme ferric iron atom in the active site of the CYP51 enzyme.[12][13][14] This non-competitive binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation reaction.[12][15]

Biochemical Consequences

The inhibition of CYP51 by this compound has two major biochemical consequences:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol.[10] The lack of this vital sterol compromises the structural and functional integrity of the fungal cell membrane.[3]

-

Accumulation of Toxic Intermediates: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[10][14] These aberrant sterols are incorporated into the fungal membrane, leading to increased permeability, disruption of membrane-bound enzyme activity, and overall disorganization of the membrane structure.[10]

The combined effect of ergosterol depletion and the accumulation of toxic sterol intermediates disrupts cellular processes, inhibits fungal growth and development (mycelial growth), and ultimately leads to cell death.[1][3]

Quantitative Data: Potency and Binding Affinity

The potency of this compound can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the dissociation constant (Kd).

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | Fusarium graminearum | 0.35 - 1.37 mg/L | [16] |

| EC50 | Zymoseptoria tritici (Danish isolates, 2014) | Mean: 0.28 ppm | [17] |

| EC50 | Sclerotinia sclerotiorum | Varies by calculation method | [18] |

| Kd (Dissociation Constant) | Candida albicans CYP51 | Tightly bound (not quantified) | [19] |

| Kd (Dissociation Constant) | Homo sapiens CYP51 | Tightly bound (not quantified) | [19] |

Note: IC50/EC50 values can vary significantly based on the fungal species, isolate sensitivity, and the specific assay conditions used.

Experimental Protocols

Investigating the mode of action of this compound involves specific assays to quantify its effects on fungal sterol composition and its inhibitory activity against the target enzyme.

Protocol: Analysis of Fungal Sterol Profile by GC-MS

This protocol is designed to identify and quantify changes in the sterol composition of a fungus upon treatment with this compound, demonstrating the inhibition of ergosterol synthesis and the accumulation of precursors.

1. Fungal Culture and Treatment:

- Grow the target fungus (e.g., Saccharomyces cerevisiae, Candida albicans, or a relevant plant pathogen) in a suitable liquid medium to mid-log phase.

- Divide the culture into experimental and control groups. Treat the experimental group with this compound at a predetermined concentration (e.g., at or near the IC50 value). The control group should be treated with the vehicle (solvent) only.

- Incubate the cultures for a defined period (e.g., 8-24 hours).

2. Cell Harvesting and Lipid Extraction:

- Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile water and lyophilize or record the wet weight.

- Perform a total lipid extraction. A common method is saponification, where the cell pellet is heated (e.g., at 80°C for 1-2 hours) in a solution of ethanolic potassium hydroxide.[20] This process lyses the cells and hydrolyzes esterified sterols.

3. Non-saponifiable Lipid Extraction:

- After saponification, extract the non-saponifiable lipids (which include the free sterols) by liquid-liquid extraction using an organic solvent like n-hexane or petroleum ether.[20] Repeat the extraction multiple times to ensure complete recovery.

4. Derivatization:

- Evaporate the organic solvent to dryness under a stream of nitrogen.

- To increase the volatility of the sterols for gas chromatography, derivatize the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[21][22] This is achieved by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating the sample (e.g., at 60°C for 30 minutes).

5. GC-MS Analysis:

- Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[21][22]

- GC Separation: Use a suitable capillary column (e.g., HP-5ms) to separate the different sterol-TMS ethers based on their retention times.

- MS Identification: Identify the individual sterols by comparing their mass spectra (fragmentation patterns) and retention times to those of known analytical standards (e.g., ergosterol, lanosterol).[22]

- Quantification: Quantify the amount of each sterol relative to an internal standard (e.g., epicoprostanol (B1214048) or cholesterol) that was added at the beginning of the extraction process.[20]

6. Data Interpretation:

- Compare the sterol profiles of the this compound-treated samples to the untreated controls. A successful experiment will show a significant decrease in the ergosterol peak and a corresponding large increase in the lanosterol peak (or other 14α-methylated sterols) in the treated samples.

Protocol: In Vitro CYP51 Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on the lanosterol 14α-demethylase enzyme.

1. Reagents and Materials:

- Recombinant CYP51 enzyme (e.g., from Candida albicans or Aspergillus fumigatus).

- Recombinant cytochrome P450 reductase.

- Substrate: Lanosterol.

- Cofactor: NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[20]

- Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

- This compound stock solution in a suitable solvent (e.g., DMSO).

- Quenching solution and extraction solvent (e.g., ethyl acetate).

- HPLC or LC-MS/MS system for product analysis.

2. Assay Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant CYP51, and cytochrome P450 reductase in a microplate or microcentrifuge tubes.

- Add this compound at a range of concentrations to different wells/tubes. Include a vehicle control (no inhibitor) and a no-enzyme control.

- Pre-incubate the mixture for a specified time at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

- Initiate the enzymatic reaction by adding the substrate (lanosterol) and the NADPH generating system.

- Incubate the reaction for a defined period during which the reaction rate is linear.

- Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) or a strong base).

3. Product Quantification:

- Extract the sterols from the reaction mixture using an organic solvent.

- Dry down the solvent and reconstitute the sample in a suitable mobile phase.

- Analyze the samples by HPLC or LC-MS/MS to separate and quantify the amount of product formed (14α-desmethyllanosterol) and the remaining substrate (lanosterol).

4. Data Analysis:

- Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the this compound concentration.

- Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Visualization of Pathways and Workflows

While this document cannot render graphical diagrams, the following descriptions can be used as a basis for creating them using tools such as Graphviz.

Diagram Description 1: Ergosterol Biosynthesis Pathway and this compound Inhibition

-

Objective: To illustrate the key steps in the late ergosterol pathway and pinpoint the site of action of this compound.

-

Structure: A linear flowchart.

-

Start with a node for "Squalene".

-

Arrow to "Lanosterol".

-

Arrow from "Lanosterol" to a node labeled "14α-demethylation (CYP51)".

-

Create a "blocker" symbol (e.g., a red 'T' bar or 'X') pointing to the "14α-demethylation (CYP51)" step. Label this blocker "this compound". This visually represents the inhibition.

-

From the inhibited step, show two resulting pathways:

-

A dashed or faded arrow leading to "Further Intermediates".

-

An arrow pointing to a box labeled "Accumulation of toxic 14α-methyl sterols".

-

-

From "Further Intermediates", an arrow leads to the final product node, "Ergosterol".

-

A box connected to "Ergosterol" should state its function: "Essential for Fungal Cell Membrane Integrity".

-

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by this compound.

Diagram Description 2: Experimental Workflow for Fungal Sterol Analysis

-

Objective: To outline the major steps of the GC-MS protocol for analyzing sterol profiles.

-

Structure: A top-to-bottom workflow diagram.

-